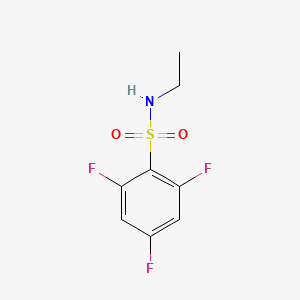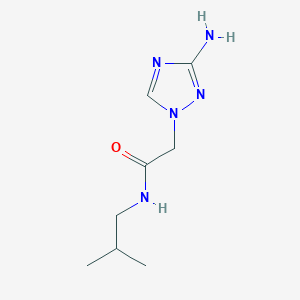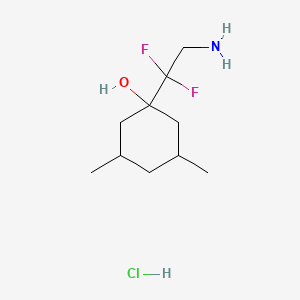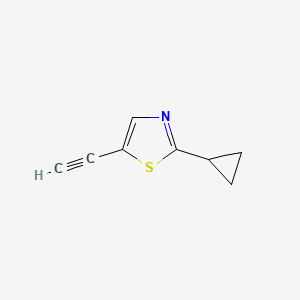![molecular formula C7H13Cl2N3 B13625910 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the reaction of 3,4-diaminopyridine with methylating agents under controlled conditions. One common method includes the use of formic acid as a solvent and heating the reaction mixture under reflux for several hours . Another approach involves the use of alkylating agents such as methyl iodide in the presence of a base like potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully reduced imidazopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Similar in structure but lacks the methyl group at the 6-position.
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Another related compound with a different substitution pattern.
Uniqueness
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C7H13Cl2N3 |
|---|---|
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
6-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-2-6-7(3-8-5)10-4-9-6;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H |
InChI-Schlüssel |
OXGGCEWWWRWYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(CN1)NC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)






![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)




